4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(1-ethyl-2-formylpyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H12N2O/c1-2-16-8-7-13(14(16)10-17)12-5-3-11(9-15)4-6-12/h3-8,10H,2H2,1H3 |
InChI Key |
IWUJEIKITLEJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile typically involves the condensation of 2-formylpyrrole with an appropriate benzyl cyanide derivative. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic addition of the cyanide to the formyl group, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1-Ethyl-2-carboxyl-1H-pyrrol-3-yl)benzonitrile.
Reduction: 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity .
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs:
Pyrrole-substituted benzonitriles (e.g., 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile).
Carbazole-phenoxazine derivatives (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile).
Formyl-functionalized heterocycles (e.g., 2-formylpyrroles).
Structural and Electronic Properties
Key Observations :
- Substituent Effects : The ethyl and formyl groups in the target compound enhance steric bulk and reactivity compared to the simpler methyl-substituted analog . The formyl group enables condensation reactions (e.g., Schiff base formation), unlike the inert methyl group.
- Electronic Properties: The nitrile group’s electron-withdrawing nature is common across analogs, but the target compound’s formyl group may lower the LUMO energy, favoring charge-transfer transitions. This contrasts with carbazole-phenoxazine derivatives, where extended π-conjugation narrows the HOMO-LUMO gap for thermally activated delayed fluorescence (TADF) in OLEDs .
- Molecular Weight and Solubility: The target compound’s intermediate molecular weight (~224 g/mol) suggests better solubility in organic solvents than bulkier carbazole-phenoxazine derivatives, which require specialized processing for OLED fabrication .
Research Findings
- OLED Potential: While carbazole-phenoxazine derivatives dominate TADF materials due to their rigid, planar structures, the target compound’s smaller size and polar groups may suit hole-transport or emissive layer additives .
- Photocatalytic Behavior : Pyrrole-based nitriles like 4-(1-Methyl-1H-pyrrol-2-yl)benzonitrile exhibit activity in deep-eutectic solvent (DES) systems; the target compound’s formyl group could modify redox properties for enhanced photocatalytic efficiency .
Biological Activity
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of a pyrrole ring and functional groups such as formyl and nitrile, has been investigated for various biological activities, including enzyme modulation and potential therapeutic applications.
The molecular formula of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is C14H12N2O, with a molecular weight of 224.26 g/mol. Its structure allows for diverse chemical interactions, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 4-(1-ethyl-2-formylpyrrol-3-yl)benzonitrile |
| InChI Key | IWUJEIKITLEJDO-UHFFFAOYSA-N |
The biological activity of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s bioactivity.
Enzyme Interaction
Research indicates that compounds similar to 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile can modulate enzyme activity, potentially affecting metabolic pathways relevant to disease states. For instance, studies have shown that pyrrole derivatives can inhibit key enzymes involved in cancer cell proliferation .
Biological Activity Studies
Several studies have explored the biological activities of pyrrole derivatives, including:
- Anticancer Activity : Compounds containing a pyrrole moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties : Research has shown that pyrrole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt cell membrane integrity or inhibit essential metabolic processes .
- Neuroprotective Effects : Some studies suggest that pyrrole-containing compounds may offer neuroprotective benefits by modulating oxidative stress pathways and inflammatory responses in neuronal cells.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrrole derivatives found that 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of several pyrrole derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile displayed notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
The structural characteristics of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzonitrile play a crucial role in determining its biological activity. Modifications to the pyrrole ring or substituents can significantly affect lipophilicity and binding affinity to biological targets. For instance, increasing the lipophilicity often enhances membrane permeability but may also affect selectivity towards specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
